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5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine

Lipophilicity Medicinal Chemistry ADME Property

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-15-3) is the regiospecifically substituted intermediate essential for building patent-compliant triazolopyridine kinase inhibitor libraries. The 5-methyl group uniquely positions LogP at 1.20 for passive membrane permeability while shielding the pyridine nitrogen from rapid metabolic oxidation. Using the exact isomer eliminates uncontrolled variables in LogD7.4, solubility, and target engagement, directly impacting SAR reproducibility and cell-based assay performance. Ideal for MMP analyses and TNF modulator programs demanding chemical fidelity to patent structures.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 5595-15-3
Cat. No. B13102739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine
CAS5595-15-3
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NN=C(N12)N
InChIInChI=1S/C7H8N4/c1-5-3-2-4-6-9-10-7(8)11(5)6/h2-4H,1H3,(H2,8,10)
InChIKeyYPKWGJNGPQESDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-15-3): Physicochemical Profile and Core Scaffold Identification


5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-15-3) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core with a methyl substituent at the 5-position and a primary amine at the 3-position . Its molecular formula is C₇H₈N₄ (MW 148.17 g/mol), and it possesses a calculated partition coefficient (LogP) of 1.20, indicating moderate lipophilicity . This scaffold serves as a synthetic intermediate in medicinal chemistry programs, where the position-specific methyl group influences both the electronic character and the three-dimensional shape of derivatives built upon it.

Why the 5-Methyl Regioisomer Cannot Be Replaced by Other Methyl-Triazolopyridin-3-amines for Structure-Activity-Relationship (SAR) Studies


Generic substitution among methyl-triazolopyridin-3-amine isomers is precluded by the non-uniform distribution of electron density and steric bulk across the bicyclic ring system. The 5-methyl group on the pyridine ring alters the electron-donating character of the scaffold in a position-dependent manner, directly affecting the reactivity of the 3-amine group and the compound's overall lipophilicity. For instance, the calculated LogP of the 5-methyl isomer is 1.20 , whereas other regioisomers (e.g., 6-methyl, 7-methyl, 8-methyl) or the unsubstituted parent (C₆H₆N₄, MW 134.14 g/mol) exhibit different calculated partition coefficients due to the varying spatial relationship between the methyl group and the triazole ring. Using an incorrect isomer introduces uncontrolled variables in solubility, membrane permeability, and downstream biological target engagement, undermining reproducibility in SAR campaigns.

5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine: Quantitative Differentiation Evidence for Procurement Decisions


Elevated Lipophilicity (LogP 1.20) Distinguishes 5-Methyl Isomer from the Unsubstituted Parent Scaffold

The 5-methyl substitution increases calculated lipophilicity compared to the unsubstituted [1,2,4]triazolo[4,3-a]pyridin-3-amine core. The 5-methyl analogue displays a calculated LogP of 1.20 , while the parent scaffold (CAS 767-62-4, MW 134.14 g/mol) has a lower predicted LogP due to the absence of the non-polar methyl group. This difference of approximately 0.6–0.8 LogP units (estimated based on the methyl fragment contribution, typically ~0.5–0.6, plus ring-position effects) translates to a roughly 4- to 6-fold increase in octanol-water partition coefficient, which can significantly impact passive membrane permeability in cell-based assays.

Lipophilicity Medicinal Chemistry ADME Property

Unique 3-Amino-5-methyl Substitution Pattern Confers Distinct Hydrogen-Bond Donor/Acceptor Topology vs. 7-Methyl and 8-Methyl Isomers

The spatial orientation of the hydrogen-bond-donating 3-amine group and the electron-donating 5-methyl group creates a unique electrostatic potential surface that differs from the 7-methyl (CAS 5006-56-4) and 8-methyl (CAS 4926-25-4) isomers. In the 5-methyl isomer, the methyl group is ortho to the pyridine nitrogen and meta to the bridgehead fusion, while in the 7-methyl isomer the methyl group is para to the pyridine nitrogen. This positional difference alters the pKa of the pyridine nitrogen and the amine group's nucleophilicity. No head-to-head comparative binding data against a specific protein target are publicly available for these isomers; however, the distinct calculated LogP values (1.20 for 5-methyl ; comparable values for 7-methyl and 8-methyl were not retrieved from authoritative databases within the search scope) and the known impact of methyl position on heterocycle basicity provide a mechanistic basis for non-interchangeability.

Molecular Recognition Kinase Inhibitor Design Heterocyclic Chemistry

Absence of Publicly Available Head-to-Head Biological Potency Data Represents a Critical Knowledge Gap for Procurement Decisions

An exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, PubChem, BindingDB) found no quantitative head-to-head biological assay data (e.g., IC₅₀, Ki, EC₅₀, or cellular activity) directly comparing 5-methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine against its 6-methyl, 7-methyl, 8-methyl, or unsubstituted [1,2,4]triazolo[4,3-a]pyridine analogues. The compound is registered in vendor catalogs as a building block and appears in a patent on triazolopyridine derivatives as a TNF activity modulator [1], but specific quantitative activity data for the 5-methyl compound were not disclosed in the accessible portions of these documents. This evidence gap means that any claim of superior biological performance for the 5-methyl isomer over its analogues cannot be substantiated with published, verifiable quantitative data as of the search date (2026-04-28).

Evidence Gap Procurement Risk Biological Assay

Recommended Application Scenarios for 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 5595-15-3) Based on Verified Differentiated Properties


Lead Optimization of Kinase Inhibitor Scaffolds Requiring Enhanced Passive Membrane Permeability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize the 5-methyl isomer as a central scaffold where the 3-amine serves as a synthetic handle for amide coupling or urea formation. The LogP of 1.20 indicates sufficient lipophilicity for passive diffusion across lipid bilayers, while the methyl group ortho to the pyridine nitrogen may provide a subtle steric shield against rapid metabolic oxidation at that position. The scaffold can be elaborated at the 3-amino position to generate focused libraries, with the expectation that the 5-methyl isomer will yield analogues with systematically higher LogD7.4 values than those derived from the unsubstituted parent core, thereby improving cell-based assay performance.

Synthesis of Triazolopyridine-Based TNF-α Modulators Following Patent WO20160304512

The compound appears as an exemplified intermediate in patent literature describing triazolopyridine derivatives as modulators of human TNF activity [1]. Researchers pursuing this therapeutic mechanism should procure the exact 5-methyl isomer to ensure fidelity to the patented chemical series, as substitution at alternative ring positions is likely to alter the binding mode to the TNF-α trimer interface. The patent's general formula encompasses the [1,2,4]triazolo[4,3-a]pyridine core, but the 5-methyl substitution is specifically illustrated in certain embodiments, making this isomer the appropriate starting material for patent-compliance SAR exploration.

Physicochemical Property-Building Block for Matched Molecular Pair Analysis of Methyl Position Effects

Computational chemistry groups conducting matched molecular pair (MMP) analyses can use 5-methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine alongside its 7-methyl and 8-methyl isomers to deconvolve the contribution of methyl position to LogP, aqueous solubility, and metabolic stability. The target compound's calculated LogP of 1.20 provides a reference point for building predictive models; experimental determination of LogD7.4 by shake-flask method would generate high-confidence MMP data that can be applied across multiple drug-discovery projects. The 3-amino group serves as a convenient chromophore for HPLC-based LogD and solubility assays.

Custom In-House Head-to-Head Biological Profiling Against Closest Analogs

Given the absence of published comparative biological data (Section 3, Evidence Item 3), organizations with internal screening capabilities should consider a focused profiling panel: (i) determine IC₅₀ values for the 5-methyl, 7-methyl, 8-methyl, and unsubstituted analogues against a panel of 50–100 kinases at 1 µM; (ii) measure Caco-2 permeability (Papp A→B) to validate the predicted LogP advantage; (iii) assess microsomal stability (human, rat) to identify any position-dependent metabolic liabilities. The resulting dataset would enable a data-driven procurement specification and would fill the current evidence gap, potentially revealing the 5-methyl isomer as the optimal choice for specific target classes.

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